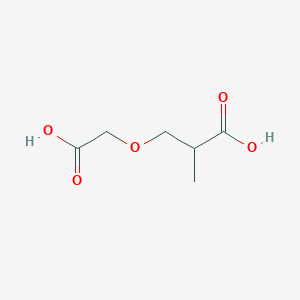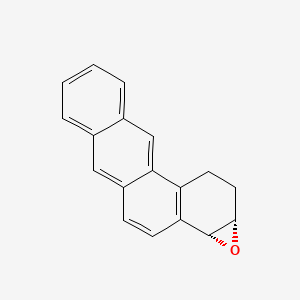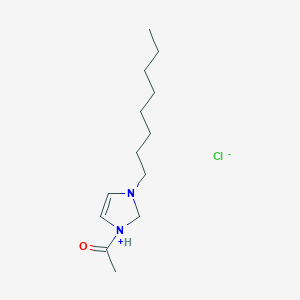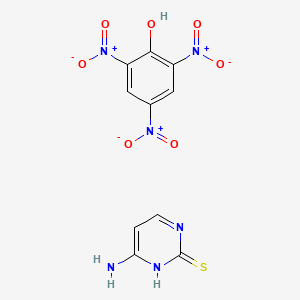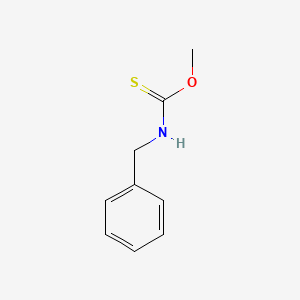
O-Methyl benzylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl benzylcarbamothioate is an organic compound belonging to the class of carbamothioates, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Methyl benzylcarbamothioate can be synthesized through the reaction of O-benzyl S-methyl dithiocarbonate with benzylamine in the presence of sodium hydride in dimethylformamide (DMF). The reaction typically proceeds smoothly, yielding the desired product in high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O-Methyl benzylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamothioates .
Applications De Recherche Scientifique
O-Methyl benzylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an inhibitor of certain enzymes, which could be relevant in drug development.
Mécanisme D'action
The mechanism of action of O-Methyl benzylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or antifungal activity. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with enzymes is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Tolnaftate: An antifungal agent with a similar thiocarbamate structure.
Tolciclate: Another antifungal compound with structural similarities.
Cartap: An insecticide that shares the carbamothioate functional group.
Uniqueness: O-Methyl benzylcarbamothioate stands out due to its specific combination of a benzyl group and a thiocarbamate moiety, which imparts unique chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its diverse applications in different fields highlight its versatility compared to other similar compounds .
Propriétés
Numéro CAS |
65263-72-1 |
|---|---|
Formule moléculaire |
C9H11NOS |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
O-methyl N-benzylcarbamothioate |
InChI |
InChI=1S/C9H11NOS/c1-11-9(12)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,12) |
Clé InChI |
HLVIWUVHOXMUET-UHFFFAOYSA-N |
SMILES canonique |
COC(=S)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


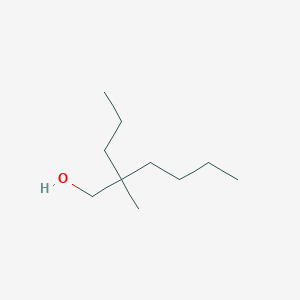

![8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B14491767.png)
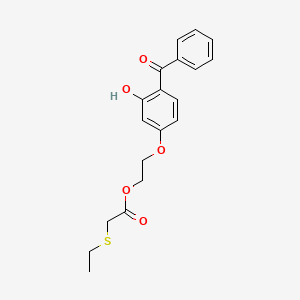
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B14491776.png)

![Ethanesulfonic acid, 2-[cyclohexyl(1-oxooctadecyl)amino]-, sodium salt](/img/structure/B14491804.png)
![Benzo[f]quinoline, 3-(4-bromophenyl)-1-(4-ethylphenyl)-10-nitro-](/img/structure/B14491808.png)
